Sensory Profile Differentiation: Green-Leafy Nutty vs. Simple Nutty-Coffee Character
5-Isobutyl-2,3-dimethylpyrazine produces a green, leafy, nutty odor profile when evaluated at 0.10% in dipropylene glycol . In contrast, 2,3-dimethylpyrazine—the closest unsubstituted analog—exhibits a distinctly different aroma profile described as nutty, coffee, peanut butter, and walnut, with an odor threshold of 2.50 mg/L in water [1]. This sensory divergence is structurally driven: the isobutyl group at the 5-position introduces green-leafy character absent in the parent dimethylpyrazine [2].
| Evidence Dimension | Odor character (sensory descriptor profile) |
|---|---|
| Target Compound Data | Green, leafy, nutty (0.10% in dipropylene glycol) |
| Comparator Or Baseline | 2,3-Dimethylpyrazine: nutty, coffee, peanut butter, walnut (water) |
| Quantified Difference | Qualitatively distinct; green-leafy dimension present only in target compound |
| Conditions | Target: 0.10% in dipropylene glycol; Comparator: water matrix |
Why This Matters
Procurement of 5-isobutyl-2,3-dimethylpyrazine is required specifically to achieve green-leafy top notes in formulations; 2,3-dimethylpyrazine cannot provide this sensory dimension.
- [1] Oxford Academic. Table 2: Volatile Compounds with Threshold and Aroma Descriptor Data. Journal of Agricultural and Food Chemistry, 2025. View Source
- [2] Perflavory. 2,3-dimethyl-5-isobutyl pyrazine, 54410-83-2. Perflavory Flavor Database, 2021. View Source
